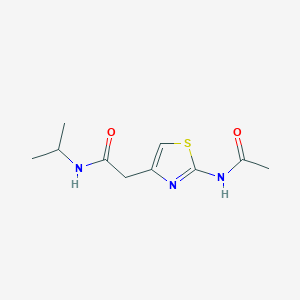

2-(2-acetamidothiazol-4-yl)-N-isopropylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Acetamidothiazole derivatives are a class of compounds that have been studied for their potential biological activities . They contain a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . This structure is a key part of some clinically used drugs and has been associated with various biological activities .

Synthesis Analysis

While the specific synthesis process for “2-(2-acetamidothiazol-4-yl)-N-isopropylacetamide” is not available, similar compounds are often synthesized through coupling reactions . For example, naphthalene-thiazole hybrids were produced from ethyl (2-amino-1,3-thiazol-4-yl) acetate via a coupling reaction with α or β-naphthalenesulfonyl chlorides .Molecular Structure Analysis

The molecular structure of 2-acetamidothiazole derivatives typically includes a thiazole ring, which is planar and aromatic . The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The thiazole ring in 2-acetamidothiazole derivatives is reactive and can undergo various types of reactions, including donor–acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-acetamidothiazole derivatives can vary. For example, one similar compound, 2-(2-acetamidothiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide, has a molecular weight of 332.4 g/mol and a topological polar surface area of 141 Ų .科学的研究の応用

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. They are known to inhibit the proliferation of various cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . The structural modification of thiazole compounds can lead to the development of potent anticancer agents that may also help in overcoming drug resistance.

Antimicrobial Activity

The thiazole ring is a core structure in many antimicrobial drugs. It has been observed that thiazole derivatives possess significant antibacterial activity, which makes them potential candidates for the development of new antibiotics to combat resistant bacterial strains .

Antiviral Activity

Thiazole derivatives have shown promising results as antiviral agents. Their ability to inhibit viral replication makes them valuable in the research and development of drugs against various viral infections .

Anti-inflammatory Activity

Due to their anti-inflammatory properties, thiazole derivatives are being explored for the treatment of chronic inflammatory diseases. They can potentially be used to develop drugs that provide relief from inflammation with fewer side effects .

Neuroprotective Activity

Thiazoles have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. They play a role in the synthesis of neurotransmitters and may help in maintaining the normal functioning of the nervous system .

Antidiabetic Activity

Some thiazole derivatives have been found to exhibit antidiabetic activity. They can be a part of the ongoing research to find more effective treatments for diabetes with minimal adverse effects .

将来の方向性

特性

IUPAC Name |

2-(2-acetamido-1,3-thiazol-4-yl)-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-6(2)11-9(15)4-8-5-16-10(13-8)12-7(3)14/h5-6H,4H2,1-3H3,(H,11,15)(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQOSWNGANKNED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CC1=CSC(=N1)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-acetamidothiazol-4-yl)-N-isopropylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2883415.png)

![N-(2-(furan-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2883417.png)

![2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one](/img/structure/B2883421.png)

![2-[(2-ethylphenyl)amino]-4-methyl-N-(2-methylbenzyl)-1,3-thiazole-5-carboxamide](/img/structure/B2883422.png)

![N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2883423.png)

![N-(4-acetylphenyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2883424.png)

![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2883426.png)

![N-[(Z)-(2-fluorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide](/img/structure/B2883428.png)

![2-Chloro-N-[2-[(5E)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]acetamide](/img/structure/B2883429.png)

![9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2883433.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2883437.png)

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2883438.png)